Cas no 19519-04-1 (S-Benzyl-N-methyl-L-cysteine)

S-Benzyl-N-methyl-L-cysteine structure
S-Benzyl-N-methyl-L-cysteine structure
Product name:S-Benzyl-N-methyl-L-cysteine
CAS No:19519-04-1
MF:C11H15NO2S
MW:225.307
CID:2788765
PubChem ID:13817365

S-Benzyl-N-methyl-L-cysteine Chemical and Physical Properties

Names and Identifiers

    • DTXSID20550456
    • (2R)-3-(benzylsulfanyl)-2-(methylamino)propanoic acid
    • methyl S-benzylcysteine
    • SCHEMBL5217215
    • DTXCID60501240
    • S-Benzyl-N-methyl-L-cysteine
    • VOIWSJLSIJRVCQ-JTQLQIEISA-N
    • 19519-04-1
    • N-methyl-S-benzyl cysteine
    • Inchi: InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1
    • InChI Key: VOIWSJLSIJRVCQ-JTQLQIEISA-N

Computed Properties

  • Exact Mass: 225.08234989Da
  • Monoisotopic Mass: 225.08234989Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6Ų
  • XLogP3: -0.7

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